![molecular formula C11H10O2 B14642374 5,7-Dimethyl-6H-cyclohepta[b]furan-6-one CAS No. 53788-56-0](/img/structure/B14642374.png)
5,7-Dimethyl-6H-cyclohepta[b]furan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-6H-cyclohepta[b]furan-6-one: is a chemical compound with the molecular formula C11H12O cyclohepta[b]furans , which are characterized by a seven-membered ring fused to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-6H-cyclohepta[b]furan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of alkylation and cyclization reactions. For example, starting from a suitable diketone , the compound can be synthesized through a series of steps involving alkylation , cyclization , and oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of catalysts and automated reaction systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-6H-cyclohepta[b]furan-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or can be used.
Substitution: Substitution reactions may involve reagents like or .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .
Scientific Research Applications
5,7-Dimethyl-6H-cyclohepta[b]furan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to and .
Medicine: Research is ongoing to explore its potential as a .
Industry: It may be used in the production of and .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-6H-cyclohepta[b]furan-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 6H-Cyclohepta[b]furan-6-one
- 5,7-Dimethyl-6H-cyclohepta[b]furan
- Cyclohepta[b]furan derivatives
Uniqueness
5,7-Dimethyl-6H-cyclohepta[b]furan-6-one is unique due to its specific methyl substitutions at the 5 and 7 positions, which can influence its chemical reactivity and biological activity. This makes it distinct from other cyclohepta[b]furan derivatives and potentially useful in specialized applications.
Properties
CAS No. |
53788-56-0 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5,7-dimethylcyclohepta[b]furan-6-one |
InChI |
InChI=1S/C11H10O2/c1-7-5-9-3-4-13-10(9)6-8(2)11(7)12/h3-6H,1-2H3 |
InChI Key |
MGQUJLSNJNHHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(C1=O)C)OC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


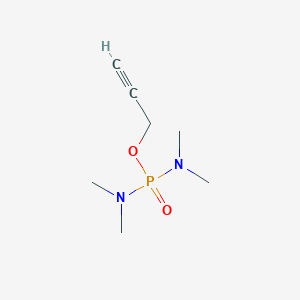
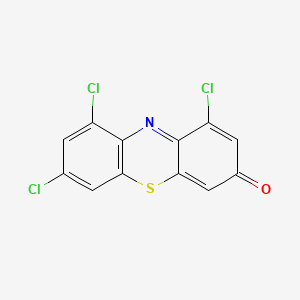

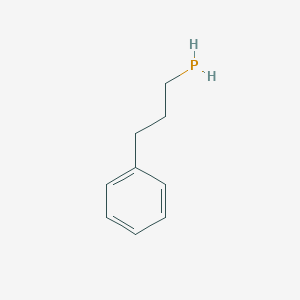
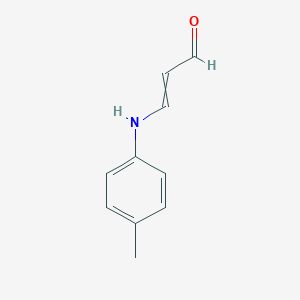
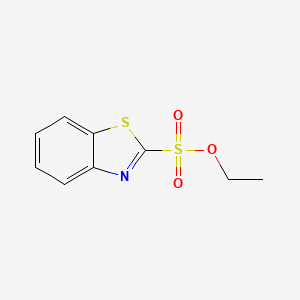
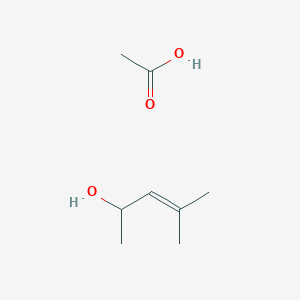

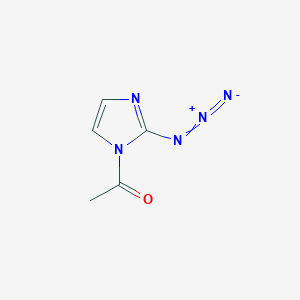
![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
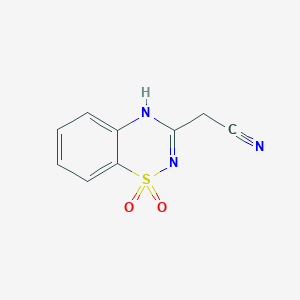
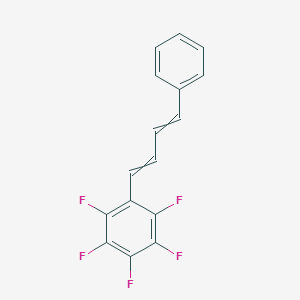

![Cyclopentanone, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14642404.png)
